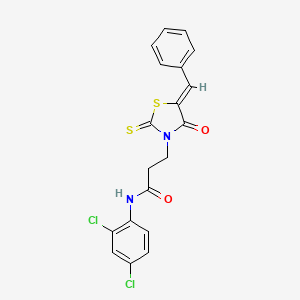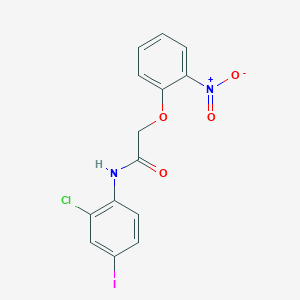
N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide, also known as CIAN, is a chemical compound that has been of great interest in scientific research due to its potential applications in drug discovery. CIAN has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways involved in inflammation and cancer. N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This can result in improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase, anti-inflammatory effects, and anti-cancer effects. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has been shown to have low toxicity in animal studies, making it a potentially safe candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has several advantages for use in lab experiments, including its low toxicity and its ability to inhibit specific enzymes and signaling pathways. However, it also has some limitations, including its relatively complex synthesis method and the need for careful control of reaction conditions to ensure high yield and purity.
Orientations Futures
There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide, including the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders, the development of new anti-inflammatory and anti-cancer drugs, and the investigation of its potential use in other areas of medicine and biotechnology. Further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide and to optimize its synthesis method for improved yield and purity.
In conclusion, N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, anti-inflammatory and anti-cancer properties, and low toxicity in animal studies. N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has several advantages for use in lab experiments, but also has some limitations. Future research on N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these conditions.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O4/c15-10-7-9(16)5-6-11(10)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIVXKZWCPDGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6114941 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



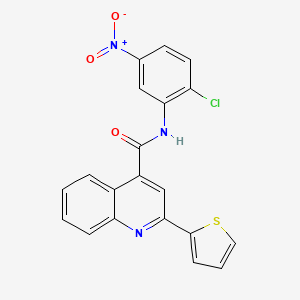
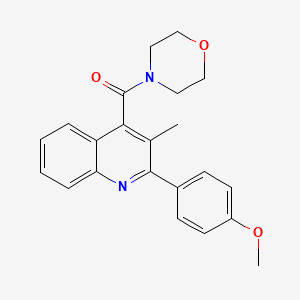
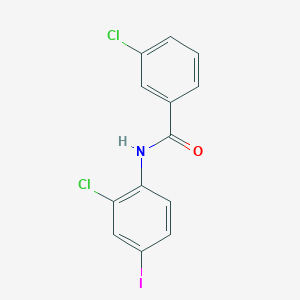

![N-(3-bromophenyl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741413.png)
![5-bromo-2-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3741420.png)
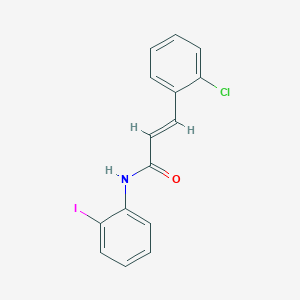
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3741442.png)

![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)
![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B3741465.png)
![4-bromo-2-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B3741466.png)
![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B3741482.png)
